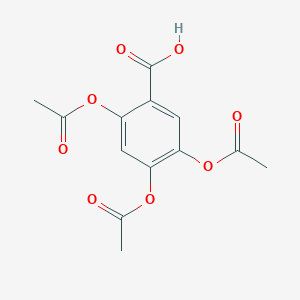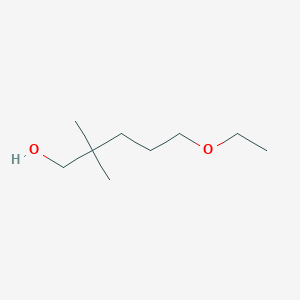![molecular formula C21H26N2O4 B14364629 N-[4-(Benzylamino)-2,5-diethoxyphenyl]-3-oxobutanamide CAS No. 90162-16-6](/img/structure/B14364629.png)
N-[4-(Benzylamino)-2,5-diethoxyphenyl]-3-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(Benzylamino)-2,5-diethoxyphenyl]-3-oxobutanamide is an organic compound that features a benzylamino group attached to a diethoxyphenyl ring, which is further connected to a 3-oxobutanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Benzylamino)-2,5-diethoxyphenyl]-3-oxobutanamide typically involves multiple steps. One common method starts with the preparation of the benzylamino intermediate, which can be achieved through the reaction of benzylamine with a suitable electrophile. The diethoxyphenyl ring is then introduced via electrophilic aromatic substitution reactions. Finally, the 3-oxobutanamide group is attached through acylation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Hydrogenolysis over a heterogeneous palladium catalyst is often employed for the debenzylation step .
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(Benzylamino)-2,5-diethoxyphenyl]-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The benzylamino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group in the 3-oxobutanamide moiety can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation are employed.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
N-[4-(Benzylamino)-2,5-diethoxyphenyl]-3-oxobutanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[4-(Benzylamino)-2,5-diethoxyphenyl]-3-oxobutanamide involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, modulating their activity. The diethoxyphenyl ring may facilitate binding to hydrophobic pockets in proteins, while the 3-oxobutanamide moiety can participate in hydrogen bonding and other interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine: Similar structure with antibacterial activity.
Benzylamine: A simpler compound with a benzyl group attached to an amine functional group.
Uniqueness
N-[4-(Benzylamino)-2,5-diethoxyphenyl]-3-oxobutanamide is unique due to the presence of both benzylamino and diethoxyphenyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
90162-16-6 |
|---|---|
Formule moléculaire |
C21H26N2O4 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
N-[4-(benzylamino)-2,5-diethoxyphenyl]-3-oxobutanamide |
InChI |
InChI=1S/C21H26N2O4/c1-4-26-19-13-18(23-21(25)11-15(3)24)20(27-5-2)12-17(19)22-14-16-9-7-6-8-10-16/h6-10,12-13,22H,4-5,11,14H2,1-3H3,(H,23,25) |
Clé InChI |
IKOSHVCCGHFSSJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(C=C1NCC2=CC=CC=C2)OCC)NC(=O)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


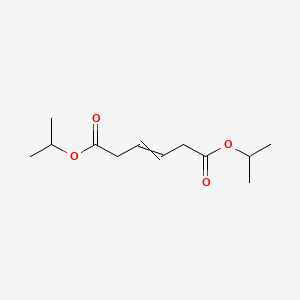
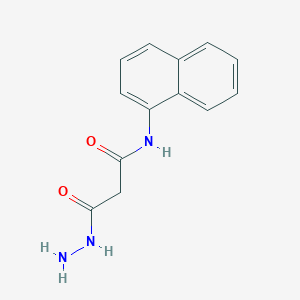
![6-Methyl-3-(3-methylphenyl)pyridazino[4,5-e][1,2,4]triazin-5(6H)-one](/img/structure/B14364558.png)
![S-[2-(Diethylamino)ethyl] dichloroethanethioate](/img/structure/B14364566.png)
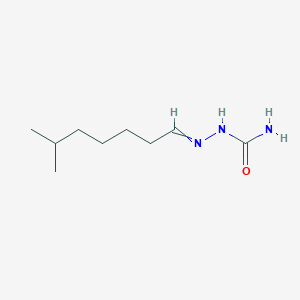
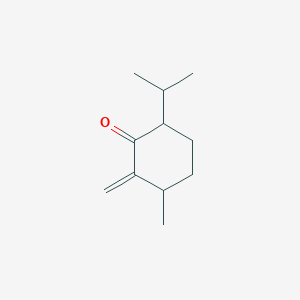
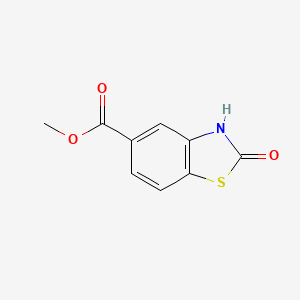
![N-[2-(Methylamino)cyclohexylidene]hydroxylamine](/img/structure/B14364590.png)
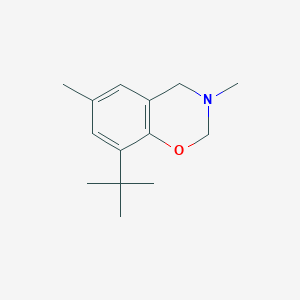
![2-Methyl[1,2]thiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B14364606.png)
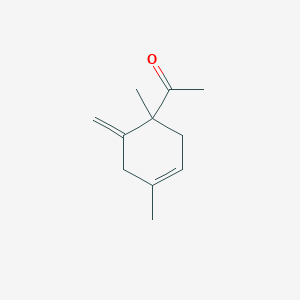
![N-[2-(Methylamino)cyclohexylidene]hydroxylamine](/img/structure/B14364617.png)
